N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]thiophene-2-sulfonamide
Description
N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl]thiophene-2-sulfonamide is a structurally complex molecule featuring a fused oxatricyclic core, a thiophene sulfonamide moiety, and a branched alkyl substituent (2-methylbutan-2-yl). The oxatricyclo[7.4.0.0²,⁷]trideca system introduces significant steric and electronic complexity, while the thiophene sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor binding.
Properties
IUPAC Name |
N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S2/c1-4-21(2,3)14-7-9-18-16(12-14)17-13-15(8-10-19(17)25-18)22-27(23,24)20-6-5-11-26-20/h5-6,8,10-11,13-14,22H,4,7,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFWYHEJLBMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The key steps may include:
Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Thiophene-2-sulfonamide Group: This step may involve the use of thiophene-2-sulfonyl chloride and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.
Receptor Modulation: By binding to a receptor, it can either activate or inhibit the receptor’s function.
Pathway Interference: By interacting with key proteins in a signaling pathway, it can alter the pathway’s activity.
Comparison with Similar Compounds
Key Findings :
- The oxatricyclic core confers rigidity, reducing conformational flexibility relative to monocyclic or bicyclic analogues, which may influence binding kinetics .
Crystallographic and Spectroscopic Comparisons
Crystallographic data for similar compounds, often resolved using programs like SHELXL , reveal critical differences:
Insights :
Implications :
- The target compound’s hybrid structure may combine the kinase-inhibitory properties of oxatricyclic systems with the sulfonamide’s affinity for metalloenzymes.
Biological Activity
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiophene sulfonamide moiety combined with a bicyclic framework. The structural formula can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₅N₁O₁S₁ |
| Molecular Weight | 325.48 g/mol |
| Functional Groups | Thiophene, Sulfonamide |
| Stereochemistry | Chiral centers present |
Anticancer Activity
Recent studies have indicated that compounds similar to thiophene sulfonamides exhibit significant anticancer properties. For instance, a study published in Cancer Letters demonstrated that thiophene derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study: Inhibition of Tumor Growth
A notable case study involved the evaluation of a related thiophene sulfonamide in murine models of breast cancer. The compound was shown to significantly reduce tumor size and metastasis through mechanisms involving the inhibition of angiogenesis and promotion of apoptosis in cancer cells .
Antimicrobial Activity
Thiophene sulfonamides have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing potential as novel antimicrobial agents.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Thiophene sulfonamides have been reported to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits tumor growth | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
The mechanisms underlying the biological activities of N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]thiophene-2-sulfonamide involve multiple pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G1/S checkpoint.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
